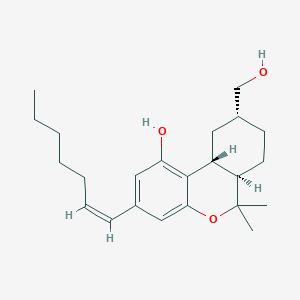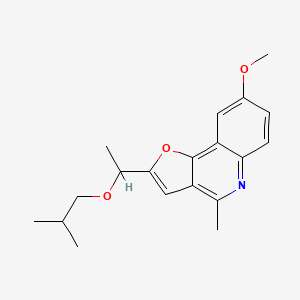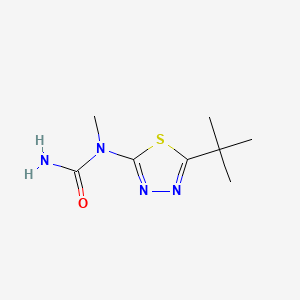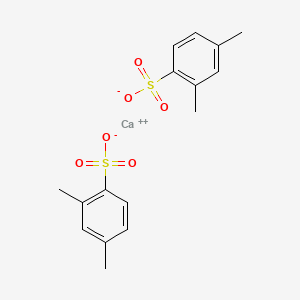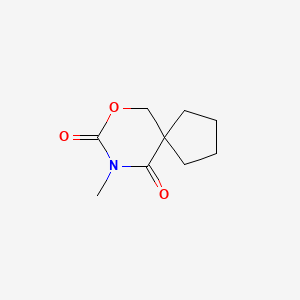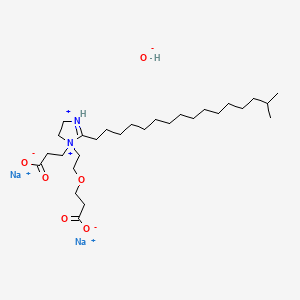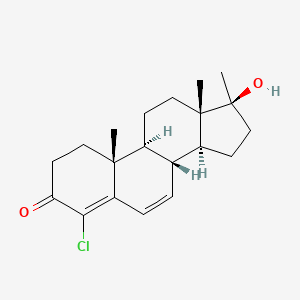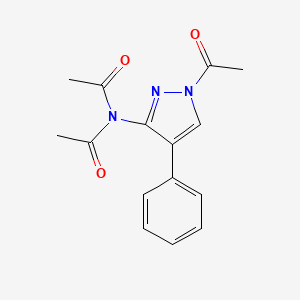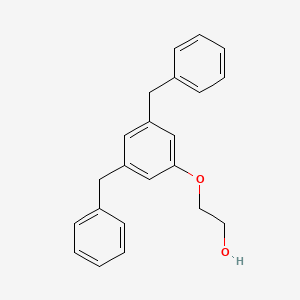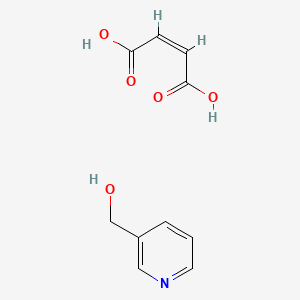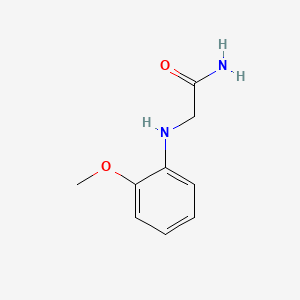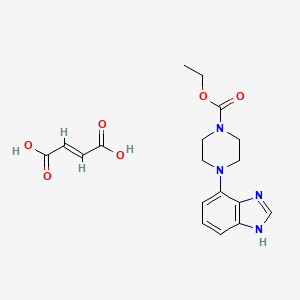
4-(3-(Dimethylamino)propoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(Dimethylamino)propoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride is a chemical compound with the molecular formula C11H20Cl2N2O. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Dimethylamino)propoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride typically involves the reaction of 4-(3-(Dimethylamino)propoxy)aniline with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the pure dihydrochloride salt .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(Dimethylamino)propoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
4-(3-(Dimethylamino)propoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(3-(Dimethylamino)propoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator of protein-protein interactions, affecting various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride
- 4-(3-(DIMETHYLAMINO)PROPOXY)DIBENZO(B,E)THIEPIN-11(6H)-ONE HYDROCHLORIDE
Uniqueness
4-(3-(Dimethylamino)propoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
126002-22-0 |
|---|---|
Molekularformel |
C16H30Cl2N2O |
Molekulargewicht |
337.3 g/mol |
IUPAC-Name |
1-[4-[3-(dimethylamino)propoxy]phenyl]-N,N-dimethylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C16H28N2O.2ClH/c1-14(18(4)5)13-15-7-9-16(10-8-15)19-12-6-11-17(2)3;;/h7-10,14H,6,11-13H2,1-5H3;2*1H |
InChI-Schlüssel |
BDVUITJRRASQHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)OCCCN(C)C)N(C)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


